(E)-1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

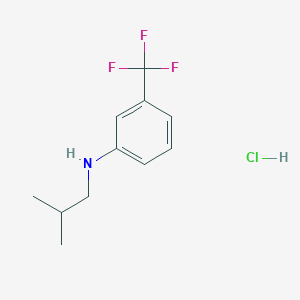

(E)-1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C19H26N4O4S2 and its molecular weight is 438.56. The purity is usually 95%.

BenchChem offers high-quality (E)-1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Diazotransfer Reagent Applications

(E)-1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane and its derivatives play a crucial role as diazotransfer reagents. Goddard-Borger and Stick (2007) highlight the use of imidazole-1-sulfonyl azide hydrochloride, a closely related compound, as an efficient diazotransfer agent. This reagent effectively converts primary amines into azides and activated methylene substrates into diazo compounds, and is notable for its shelf stability and ease of preparation from inexpensive materials (Goddard-Borger & Stick, 2007).

Synthesis of Diazepane Systems

In research by Banfi et al. (2007), a two-step approach was explored for the synthesis of diazepane systems, using methods such as Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This approach resulted in the successful creation of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones, showcasing the versatility of these compounds in synthesizing complex molecular structures (Banfi et al., 2007).

Catalytic Activity and Mechanistic Insights

The compound and its derivatives are also studied for their catalytic properties. Souza and Vasconcellos (2004) investigated the intrinsic catalytic activity of tertiary amines, including compounds related to (E)-1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane, in the Baylis–Hillman reaction. Their research provided insights into the unexpected temperature effects in this reaction, demonstrating the compound's relevance in understanding and optimizing catalytic processes (Souza & Vasconcellos, 2004).

Electrophilicity Quantification in Chemical Reactions

Li et al. (2022) explored the electrophilicities of diazoalkanes, including compounds structurally similar to (E)-1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane. This study provided valuable data on the kinetics and mechanism of azo couplings with enamines and sulfonium ylides, contributing to a deeper understanding of the chemical reactivity of these compounds (Li et al., 2022).

Ionic Liquid Synthesis and Catalytic Applications

The structural derivatives of (E)-1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane have been utilized in the synthesis of ionic liquids with catalytic properties. Khaligh et al. (2019) synthesized 4-Imidazol-1-yl-butane-1-sulfonic acid ionic liquid and demonstrated its dual solvent-catalyst property in various acetylation reactions. This research highlights the potential of such compounds in green chemistry and catalysis (Khaligh et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the activation of downstream signaling pathways that can lead to various physiological effects.

Biochemical Pathways

The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity. This can affect numerous biochemical pathways, including those involved in inflammation and bronchodilation .

Result of Action

The inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and non-steroidal anti-inflammatory effects . This makes it a potentially effective treatment for conditions like chronic obstructive pulmonary disease (COPD), where both bronchodilation and anti-inflammatory effects can be beneficial .

Eigenschaften

IUPAC Name |

1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4S2/c1-16-5-7-18(8-6-16)9-14-28(24,25)22-10-4-11-23(13-12-22)29(26,27)19-15-21(3)17(2)20-19/h5-9,14-15H,4,10-13H2,1-3H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUCRKQTLDVUHM-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2912939.png)

![methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2912944.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2912948.png)

![N-{[4-(4-methylphenyl)-2-oxo-1,2-dihydroquinolin-3-yl]methyl}benzenesulfonamide](/img/structure/B2912949.png)

![Ethyl 5-(cyclohexanecarbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2912950.png)

![N-(2,5-dimethoxybenzyl)-3-(4-oxo-2-piperidin-1-ylthieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2912952.png)

![N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2912954.png)

![2-(2,4-difluorophenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2912955.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2912956.png)

![2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine](/img/structure/B2912958.png)

![[5-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2912960.png)